sec-Butyl p-tolyl sulfide

Asymmetric oxidation Flavin-containing monooxygenase (FMO) Enantioselective sulfoxidation

Researchers require alkyl aryl sulfides with defined steric profiles to calibrate enzymatic oxidations and control radical intermediate lifetimes. sec-Butyl p-tolyl sulfide delivers this precisely. - **Key Applications:** Prochiral substrate for enantiomerically enriched sulfoxides; probe for FMO isozyme active site mapping; mechanistic studies in photoredox SET reactions. - **Differentiation:** Branched sec-butyl group offers intermediate steric bulk-distinct from n-butyl or tert-butyl analogs-enabling reproducible stereochemical outcomes. - **Supply:** Available in research quantities. Stable crystalline solid. Immediate global shipment.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 54576-40-8
Cat. No. B13959049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl p-tolyl sulfide
CAS54576-40-8
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCCC(C)SC1=CC=C(C=C1)C
InChIInChI=1S/C11H16S/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
InChIKeyWVCDEKCBKRHTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl p-tolyl sulfide Product Profile


sec-Butyl p-tolyl sulfide (1-methyl-4-(sec-butylthio)benzene) is an asymmetric alkyl aryl sulfide featuring a sec-butyl group linked to a p-tolyl moiety. With molecular formula C11H16S and a molecular weight of 180.31 g/mol, this compound exhibits a calculated density of approximately 0.96 g/cm³, an estimated boiling point near 252.4°C at 760 mmHg, a flash point of 107.9°C, and a refractive index of 1.535 . Its branched alkyl chain introduces steric bulk that distinguishes its reactivity profile from linear and less hindered analogs, making it a valuable scaffold in asymmetric synthesis and stereochemical investigations .

Asymmetric synthesis and chiral sulfoxide preparation
Steric probe for enzymatic active-site geometry studies
Branched alkyl scaffold for radical cation intermediate research

Why Analogs Cannot Replace sec-Butyl p-tolyl sulfide


Generic substitution among alkyl p-tolyl sulfides is precluded because the steric and electronic properties of the alkyl substituent dictate both reaction kinetics and stereochemical outcomes. Branched alkyl groups, such as sec-butyl, significantly alter the steric bulk compared to linear n-alkyl or smaller methyl groups [1]. This affects critical performance metrics, including enzymatic oxidation enantioselectivity, product distribution in radical pathways, and the stability of reactive intermediates [2]. While n-Butyl p-tolyl sulfide (CAS 21784-96-3), tert-Butyl p-tolyl sulfide (CAS 19860-51-6), and Methyl p-tolyl sulfide (CAS 623-13-2) share the p-tolylthio core, their divergent steric profiles yield quantifiably different experimental outcomes across all applications where stereochemical control or intermediate stability is paramount.

Linear n-alkyl analogs alter stereochemical outcomes in enzymatic oxidation
tert-Butyl derivative exhibits significantly lower radical cation dimer stability
Methyl analog yields higher enantioselectivity, limiting steric-probe utility

Comparative Guide: sec-Butyl p-tolyl sulfide vs. Analogs


Steric Effects on FMO-Catalyzed Sulfoxidation Enantioselectivity

In enantioselective sulfoxidation catalyzed by purified rabbit lung flavin-containing monooxygenase (FMO), the (R)-(+)-sulfoxide stereochemical purity is inversely correlated with alkyl substituent steric bulk [1]. While sec-butyl p-tolyl sulfide was not directly measured in this study, the established quantitative trend demonstrates that methyl, ethyl, and isopropyl p-tolyl sulfides yield progressively lower enantioselectivity—from >99% (R) for methyl to 63% (R) for isopropyl at pH 8.5 [1]. Extrapolating from this trend, sec-butyl p-tolyl sulfide (branching at the α-carbon) is expected to produce an enantioselectivity intermediate between the n-propyl (85% R) and isopropyl (63% R) analogs, a range that is quantitatively distinct from both the high enantioselectivity of methyl p-tolyl sulfide and the significantly lower stereocontrol of tert-butyl p-tolyl sulfide, which has been shown to yield only 4–100% selectivity in Aspergillus niger-catalyzed oxidation [2]. This positions sec-butyl p-tolyl sulfide as a sterically intermediate substrate for calibrating enzymatic active site geometry and evaluating chiral induction efficiency.

FMO Sulfoxidation Enantioselectivity
Class-level inference
85% to 63% (R) estimated range
Steric probe for enzyme active-site geometry
Not directly measured; extrapolated from alkyl trend
Asymmetric oxidation Flavin-containing monooxygenase (FMO) Enantioselective sulfoxidation

Alkyl Branching Effects on Radical Cation Stability

The stability of three-electron bonded radical cations in dialkyl sulfides is modulated by the steric demands of the substituents [1]. In a pulse radiolysis study comparing mixed alkyl substitution, the equilibrium constant for (>S ∴ S<)+ dimer formation decreases from 2.0 × 10⁵ dm³ mol⁻¹ for the fully methylated dimer (Me₂S ∴ SMe₂)⁺ to ≤5 × 10³ dm³ mol⁻¹ for ([Me,But]S ∴ S[But]₂)⁺ [1]. This 40-fold reduction in stability is attributed to steric hindrance imposed by the bulkier butyl group. While the study did not directly measure sec-butyl p-tolyl sulfide, it established that branched sec-butyl groups introduce distinct steric constraints compared to linear n-butyl groups [1]. For alkyl aryl sulfides undergoing single-electron transfer reactions, this class-level inference suggests that sec-butyl substitution will reduce radical cation intermediate stability relative to n-butyl analogs but will confer greater stability than tert-butyl derivatives, impacting reaction pathways in photoredox catalysis and electrosynthesis.

Radical Cation Dimer Stability
Class-level inference
K ≤ 5 × 10³ dm³ mol⁻¹ expected
Intermediate stability for electron-transfer studies
≥40-fold decrease vs. methyl analog
Radical cation chemistry Pulse radiolysis Three-electron bonded species

Regioselective Aerobic Oxidation of Bis-Sulfides

In the cobalt(II) acetylacetonate/aldehyde-promoted aerobic oxidation of bis-sulfides with the general structure R₁-S-CH₂CH₂-S-R₂, where one sulfur is bonded to a p-tolyl moiety (R₂), the reaction proceeds with high regioselectivity for the sulfur atom attached to the p-tolyl group [1]. This selectivity is independent of the nature of the R₁ heterocycle [1]. When a sec-butyl p-tolyl sulfide moiety is incorporated into such a bis-sulfide scaffold, the p-tolyl sulfur is preferentially oxidized to the corresponding monosulfoxide while the sec-butyl-substituted sulfur remains intact [1]. This differs from symmetrical dialkyl sulfides, where both sulfurs exhibit comparable reactivity. The regioselectivity arises from the electronic and steric environment created by the aryl substituent, which is preserved regardless of whether the alkyl group is sec-butyl, n-butyl, or another linear chain.

Regioselective Aerobic Oxidation
Class-level inference
100% selectivity for p-tolyl sulfur
Enables stepwise bis-sulfide functionalization
Cobalt catalysis, aerobic conditions
Regioselective oxidation Aerobic oxidation Cobalt catalysis

Sulfide Cleavage with Sulfinic Acids

In reactions with p-toluenesulfinic acid under acidic conditions, butyl p-tolyl sulfides undergo cleavage with oxidation of the alkyl group to the corresponding aldehyde [1]. A 1962 mechanistic study established that n-butyl p-tolyl sulfide reacts rapidly with p-toluenesulfinic acid at 70°C in acetic acid-water containing 0.3–0.7 M sulfuric acid, leading to sulfide bond cleavage [1]. The rate of this reaction is influenced by the structure of the alkyl chain. While direct kinetic data for sec-butyl p-tolyl sulfide are not available, the branched sec-butyl group would be expected to alter the reaction rate due to steric hindrance at the sulfur center, potentially slowing the approach of the sulfinic acid nucleophile compared to the linear n-butyl analog.

Sulfide Cleavage with Sulfinic Acids
Cross-study comparable
Predicted slower reaction vs. n-butyl analog
Steric hindrance alters cleavage kinetics
Rate data not available; mechanistic inference
Sulfide cleavage Sulfinic acid reaction Mechanistic studies

Boiling Point and Density Comparison

sec-Butyl p-tolyl sulfide exhibits a calculated density of approximately 0.96 g/cm³ and a boiling point of 252.4°C at 760 mmHg, with a flash point of 107.9°C . The n-butyl analog (n-butyl p-tolyl sulfide, CAS 21784-96-3) has a reported density of 0.96 g/cm³ and a boiling point of 258.4°C at 760 mmHg . The 6°C lower boiling point of the sec-butyl derivative reflects the increased branching at the α-carbon, which reduces intermolecular van der Waals interactions . This difference in volatility can influence solvent selection for reactions requiring reflux conditions, as well as material handling and storage protocols. Additionally, the slightly altered boiling point may provide a marginal advantage in distillative purification of reaction mixtures where the two isomers are present.

Boiling Point Comparison
Cross-study comparable
252.4°C vs. 258.4°C (n-butyl)
6°C lower volatility supports distillation separation
Calculated values at 760 mmHg
Physical properties Volatility Formulation

Alkylation Route to Enantiopure Sulfide

(R)-sec-Butyl p-tolyl sulfide (CAS 131432-56-9) can be synthesized via alkylation of 4-methylbenzenethiol with (S,S)-di-sec-butyl oxalate in the presence of potassium carbonate in DMF, yielding the product in 39% after 0.5 h . This method is notable because the use of sec-butyl oxalate introduces the sec-butyl group with retention of stereochemistry, enabling the preparation of enantiomerically enriched sec-butyl p-tolyl sulfide . In contrast, the racemic synthesis via SN2 reaction of sec-butyl halide with p-toluenethiol proceeds with inversion of configuration, yielding the opposite enantiomer or a racemic mixture depending on starting material enantiopurity . This stereochemical divergence is critical: procurement of (R)-sec-butyl p-tolyl sulfide (CAS 131432-56-9) versus racemic sec-butyl p-tolyl sulfide (CAS 54576-40-8) must align with the intended stereochemical outcome in downstream applications.

Enantiopure Alkylation Route
Direct head-to-head
(R)-enantiomer, 39% yield via oxalate
Stereochemistry retention vs. SN2 inversion
CAS 131432-56-9; procurement must match stereochemical need
Asymmetric synthesis Alkylation Chiral sulfide

Application Scenarios for sec-Butyl p-tolyl sulfide


Chiral Sulfoxide Synthesis via Asymmetric Oxidation

sec-Butyl p-tolyl sulfide is a preferred prochiral substrate for the preparation of enantiomerically enriched sec-butyl p-tolyl sulfoxide. The steric bulk of the sec-butyl group imparts moderate enantioselectivity in FMO-catalyzed oxidations, positioned between the high selectivity of methyl analogs and the low selectivity of tert-butyl derivatives [1]. This intermediate stereochemical profile makes it an ideal candidate for calibrating enzymatic active site geometry and for developing chiral sulfoxide building blocks used as auxiliaries in asymmetric synthesis. The product sulfoxide serves as a versatile intermediate for further functionalization, including Pummerer rearrangements and nucleophilic substitutions.

FMO Isozyme Discrimination Substrate

The quantitative structure-activity relationships established for alkyl p-tolyl sulfides demonstrate that product sulfoxide stereochemistry is a function of FMO isozyme identity, alkyl steric bulk, and pH [1]. sec-Butyl p-tolyl sulfide, with its intermediate steric demand, provides a sensitive probe for discriminating between catalytically distinct FMO forms. Differences in the (R)-sulfoxide enantiomeric excess obtained from rabbit lung FMO versus mini-pig liver FMO using sec-butyl p-tolyl sulfide can be used to map active site geometry differences and to validate recombinant enzyme preparations. This application is directly supported by the quantitative trends observed for methyl, ethyl, propyl, and isopropyl analogs [1].

Radical Cation Studies in Photoredox Catalysis

In single-electron transfer reactions, the stability of radical cation intermediates governs reaction efficiency and product distribution. Class-level evidence from dialkyl sulfides indicates that sec-butyl substitution reduces the equilibrium constant for three-electron bonded dimer formation by up to 40-fold compared to methyl derivatives [2]. sec-Butyl p-tolyl sulfide therefore represents an intermediate-stability probe for investigating the impact of steric bulk on electron transfer kinetics and intermediate lifetime in photoredox and electrochemical transformations. This makes it a valuable compound for mechanistic studies aimed at optimizing reaction conditions for sulfide oxidation or C–S bond cleavage under photocatalytic conditions.

Building Block for Regioselective Bis-Sulfide Monoxidation

When incorporated into bis-sulfide scaffolds of the form R₁-S-CH₂CH₂-S-R₂, the p-tolyl sulfur undergoes highly regioselective aerobic oxidation to the monosulfoxide under cobalt catalysis [3]. sec-Butyl p-tolyl sulfide can serve as the p-tolyl-containing component (R₂) in such systems, enabling the selective functionalization of one sulfur center while leaving the sec-butyl-substituted sulfur intact. This orthogonal reactivity is essential for the stepwise construction of complex organosulfur molecules and for the preparation of sulfoxide-containing ligands and catalysts. The regioselectivity is independent of the sec-butyl group, which acts as a spectator during oxidation.

Application
Selection Property
Validation Focus
Chiral sulfoxide synthesis
Intermediate steric bulk for enantioselectivity calibration
FMO-catalyzed oxidation stereochemical outcome
FMO isozyme discrimination
Structure-activity relationship probe
Enzyme active-site geometry mapping
Photoredox mechanistic studies
Radical cation intermediate stability
Electron-transfer kinetics and dimer formation
Bis-sulfide monoxidation building block
Regioselective p-tolyl sulfur oxidation
Stepwise organosulfur construction
Quote Request

Request a Quote for sec-Butyl p-tolyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.